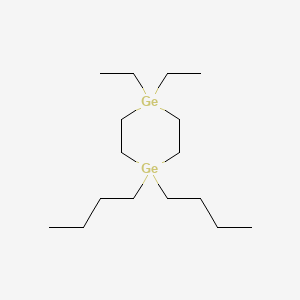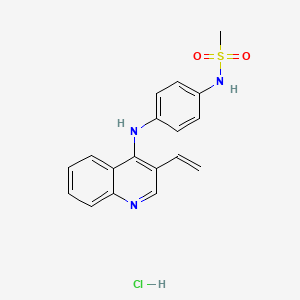
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer agents, anti-bacterial agents, and disinfectants . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
Vorbereitungsmethoden
The synthesis of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization and oxidation.
Attachment of Methanesulfonamide Group: The acridine derivative is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Chemischer Reaktionen
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine moiety are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride involves its ability to intercalate into DNA. This intercalation alters the structure of DNA, inhibiting DNA replication and transcription by reducing the association between DNA and essential enzymes such as DNA polymerase and RNA polymerase . The compound’s molecular targets include DNA and related enzymes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can be compared with other acridine derivatives such as:
Quinacrine: An acridine derivative with anti-malarial and anti-cancer properties.
Proflavine: An acridine derivative used as an anti-bacterial agent and disinfectant.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with DNA and related enzymes, making it a promising candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
75775-83-6 |
|---|---|
Molekularformel |
C18H18ClN3O2S |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
N-[4-[(3-ethenylquinolin-4-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H17N3O2S.ClH/c1-3-13-12-19-17-7-5-4-6-16(17)18(13)20-14-8-10-15(11-9-14)21-24(2,22)23;/h3-12,21H,1H2,2H3,(H,19,20);1H |
InChI-Schlüssel |
YURKPSFZZGFYNN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


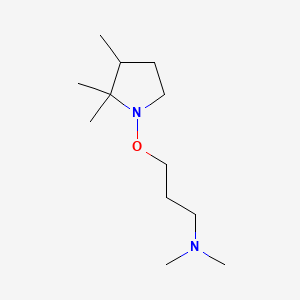
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
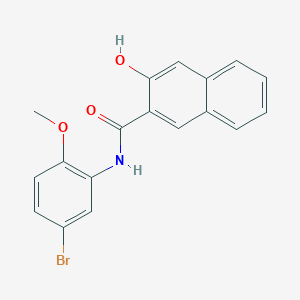
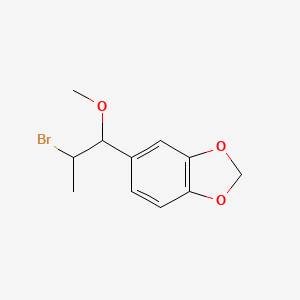

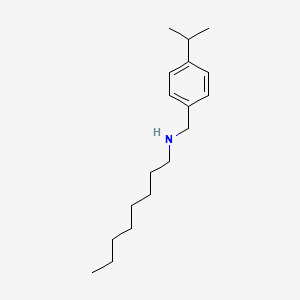
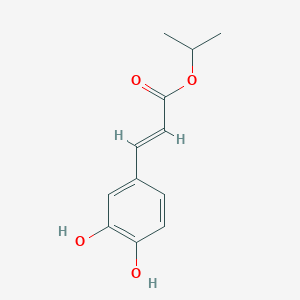
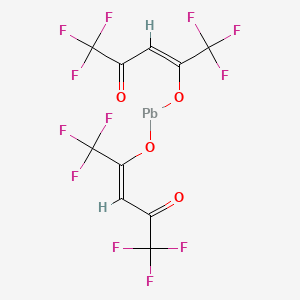

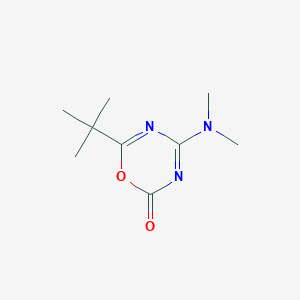
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
